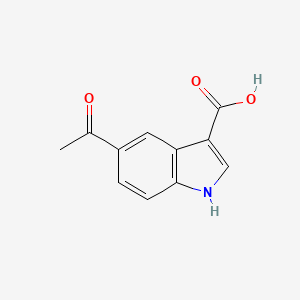

5-acetyl-1H-indole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

626234-82-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-acetyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-10-8(4-7)9(5-12-10)11(14)15/h2-5,12H,1H3,(H,14,15) |

InChI Key |

VQMAPUYWOXIRLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 1h Indole 3 Carboxylic Acid and Its Precursors

Classical and Contemporary Indole (B1671886) Annulation Strategies Relevant to Indole Carboxylic Acid Synthesis

The construction of the indole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to substituted indoles. The relevance of these methods to the synthesis of 5-acetyl-1H-indole-3-carboxylic acid often depends on the availability of suitably substituted starting materials.

Fischer Indole Synthesis and its Advanced Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgnih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

For the synthesis of a 5-acetyl substituted indole, the Fischer synthesis would ideally start with 4-acetylphenylhydrazine. The subsequent reaction with a pyruvate (B1213749) derivative, such as pyruvic acid or an ester thereof, would introduce the precursor to the 3-carboxylic acid group. The acid-catalyzed cyclization would then yield the desired this compound or its corresponding ester.

Advanced Adaptations: Modern adaptations of the Fischer indole synthesis focus on milder reaction conditions and expanding the substrate scope. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalyst | Brønsted or Lewis acids. wikipedia.org |

| Key Intermediate | Arylhydrazone which tautomerizes to an enamine. wikipedia.orgnih.gov |

| Core Mechanism | nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov |

| Application to Target | Reaction of 4-acetylphenylhydrazine with a pyruvate derivative. |

Reissert Indole Synthesis: Mechanisms and Modern Developments

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids. wikipedia.org The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.org

To apply this to a 5-acetyl substituted indole, one would require 4-acetyl-2-nitrotoluene as the starting material. The subsequent steps of condensation and reductive cyclization would lead to the formation of 5-acetyl-1H-indole-2-carboxylic acid. While this does not directly yield the 3-carboxylic acid isomer, it provides a closely related and valuable intermediate.

Modern developments in the Reissert synthesis have focused on improving the efficiency and mildness of the reduction and cyclization steps.

Table 2: Overview of the Reissert Indole Synthesis

| Step | Description |

| 1. Condensation | o-Nitrotoluene derivative reacts with diethyl oxalate. wikipedia.org |

| 2. Reductive Cyclization | The resulting pyruvate derivative is reduced and cyclizes. wikipedia.org |

| Product | Indole-2-carboxylic acid. wikipedia.org |

| Relevance to Target | Synthesis of 5-acetyl-1H-indole-2-carboxylic acid from 4-acetyl-2-nitrotoluene. |

Larock Indole Synthesis: Palladium-Catalyzed Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide range of 2,3-disubstituted indoles. nih.govwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a base like potassium carbonate, and a chloride source, often lithium chloride. wikipedia.orgsynarchive.com

The mechanism involves the oxidative addition of the o-iodoaniline to the palladium(0) catalyst, followed by coordination and insertion of the alkyne. Intramolecular attack of the aniline nitrogen onto the newly formed vinylpalladium species, followed by reductive elimination, furnishes the indole ring. ub.edu

For the synthesis of a 5-acetyl substituted indole, 4-acetyl-2-iodoaniline would be the required starting material. The choice of the alkyne would determine the substitution at the 2- and 3-positions of the resulting indole. To introduce a carboxylic acid functionality at the C3 position, an alkyne bearing a carboxylate or a precursor group would be necessary.

Table 3: Larock Indole Synthesis at a Glance

| Component | Role |

| o-Iodoaniline | Aromatic precursor providing the benzene (B151609) ring and nitrogen of the indole. wikipedia.orgub.edu |

| Disubstituted Alkyne | Provides the C2 and C3 atoms and their substituents. wikipedia.org |

| Palladium Catalyst | Facilitates the key C-C and C-N bond formations. wikipedia.orgub.edu |

| Base and Additives | Essential for the catalytic cycle. wikipedia.org |

| Application to Target | Reaction of 4-acetyl-2-iodoaniline with an appropriately substituted alkyne. |

Madelung Indole Synthesis and Solid-Phase Methodologies

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. This method is generally limited to the preparation of 2-alkinylindoles due to the harsh reaction conditions.

To synthesize a 5-acetyl substituted indole via this route, one would need to prepare N-acyl-4-acetyl-o-toluidine. The strong base would deprotonate the methyl group, and the resulting carbanion would attack the amide carbonyl, leading to the cyclized indole after dehydration.

Modern modifications of the Madelung synthesis have focused on milder reaction conditions. Additionally, the Madelung synthesis has been adapted for solid-phase methodologies, which can be advantageous for combinatorial chemistry and the generation of indole libraries.

Direct Functionalization Approaches for Indole C3-Position Relevant to Carboxylic Acid Formation

An alternative strategy to constructing the indole ring with the desired substituents already in place is to first synthesize the 5-acetylindole precursor and then introduce the carboxylic acid group at the C3 position.

Electrophilic Substitution Strategies and Regioselectivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. nih.govresearchgate.net This inherent regioselectivity is a key consideration when planning the direct functionalization of an indole.

A common and effective method for introducing a one-carbon unit at the C3 position is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring. chemistrysteps.comwikipedia.org

For the synthesis of this compound, this would involve a two-step process:

Vilsmeier-Haack Formylation: 5-acetylindole is treated with the Vilsmeier reagent to produce 5-acetyl-1H-indole-3-carbaldehyde.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate, chromium trioxide (Jones oxidation), or milder reagents like silver oxide. organic-chemistry.org

This two-step approach is often a reliable and high-yielding route to 3-carboxyindoles.

Another electrophilic substitution strategy is Friedel-Crafts acylation. researchgate.netnih.govresearchgate.net While this is typically used to introduce acyl groups, it underscores the high reactivity of the C3 position. Direct carboxylation of indoles with electrophilic carbon dioxide sources is less common and often requires specific activation of the indole ring or the carboxylating agent.

Table 4: Vilsmeier-Haack Route to 3-Carboxyindoles

| Step | Reagents | Product |

| 1. Formylation | 5-acetylindole, POCl₃, DMF. chemistrysteps.comwikipedia.org | 5-acetyl-1H-indole-3-carbaldehyde. |

| 2. Oxidation | Various oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O). organic-chemistry.org | This compound. |

C-H Activation and Functionalization Methods

Direct C-H activation has become a powerful tool for the regioselective functionalization of indole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The regioselectivity of these reactions is often controlled by directing groups (DGs) present on the indole core, such as amides, ketones, carboxylic acids, or aldehydes. nih.gov

Palladium-catalyzed C-H arylation of (NH) indoles bearing carbonyl directing groups at the C3-position has been demonstrated. nih.gov For instance, the reaction of 3-acetylindole (B1664109) with iodoarenes using a Pd(OAc)₂ catalyst, AgOAc as an oxidant, and a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) as the solvent system can lead to C4-arylation. nih.govacs.org A notable aspect of this transformation is the potential for a domino C4-arylation followed by a 3,2-carbonyl migration, yielding a 2-acetyl-4-aryl-indole. nih.govacs.org The migration of the acetyl group can be controlled; for example, N-protected 3-acetylindoles typically yield C4-arylation products without migration. nih.gov

When indole-3-carboxylic acid is subjected to similar palladium-catalyzed C-H functionalization conditions with aryl iodides, the reaction proceeds via decarboxylation to form C2-arylated indoles. nih.govacs.org This highlights the crucial role of the C3-substituent in directing the position of C-H functionalization and influencing the final product structure.

The combination of high-valent group 9 metals (Co, Rh, Ir) with chiral carboxylic acids has also emerged as a potent catalytic system for the enantioselective functionalization of C-H bonds, further expanding the utility of this strategy. snnu.edu.cn

Table 1: Palladium-Catalyzed C-H Functionalization of C3-Substituted Indoles

| Indole Substrate | Directing Group | Coupling Partner | Catalyst System | Primary Product Type | Reference |

| 3-Acetyl-1H-indole | Acetyl | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP/TFA | C4-Arylation / 3,2-Carbonyl Migration | nih.govacs.org |

| 1H-Indole-3-carboxylic acid | Carboxylic Acid | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP/TFA | Decarboxylative C2-Arylation | nih.govacs.org |

| 1H-Indole-3-carbaldehyde | Formyl | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP/TFA | C4-Arylation | nih.gov |

Transition-Metal-Catalyzed (e.g., Palladium, Copper) C-C and C-N Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the construction of the indole nucleus through C-C and C-N bond formation. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

One effective method involves the intramolecular oxidative coupling of N-aryl enamines. mdpi.com This approach allows for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. The reaction is typically catalyzed by a palladium complex and can be significantly accelerated using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com

Furthermore, palladium-catalyzed C-H activation strategies, as discussed previously, represent a direct form of C-C coupling. The arylation of the indole core at the C4 position, directed by a C3-acetyl or formyl group, is a prime example. nih.govacs.org These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant like AgOAc. nih.gov The proposed mechanism for this C4-arylation involves the coordination of the palladium catalyst to the C3-directing group, followed by C-H activation at the C4 position to form a palladacycle intermediate. Subsequent oxidative addition of the aryl halide and reductive elimination yields the C4-arylated product and regenerates the active Pd(II) species. nih.gov

The versatility of transition-metal catalysis extends to various other indole syntheses, including cobalt-catalyzed cross-dehydrogenative couplings and rhodium-catalyzed reactions of anilines with diazo compounds, showcasing the broad applicability of these metals in constructing the indole scaffold. mdpi.com

Targeted Synthesis of the Indole-3-Carboxylic Acid Core

The indole-3-carboxylic acid moiety is a key structural feature. Its synthesis can be approached through various methods, including the functionalization of pre-formed indole rings or the construction of the ring with the acid group already incorporated.

Oxidative Transformations of Indole-3-Carbaldehyde Precursors

A common and direct route to indole-3-carboxylic acids involves the oxidation of the corresponding indole-3-carbaldehydes. researchgate.net Indole-3-carbaldehyde is a readily available starting material, which can be synthesized through methods like the Vilsmeier-Haack reaction (POCl₃/DMF) on indole. ekb.eg

In biological systems, the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH) is a known metabolic pathway. For example, in Arabidopsis thaliana, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to catalyze this transformation. nih.govresearchgate.net

In chemical synthesis, various oxidizing agents can be employed for this conversion. The treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate in a mixture of acetonitrile and water under reflux conditions can regenerate the aldehyde, which can then be oxidized in a subsequent step. ekb.eg More direct oxidation of the aldehyde can be achieved using standard oxidants known to convert aldehydes to carboxylic acids, though care must be taken to avoid over-oxidation or degradation of the sensitive indole ring.

One-Pot Cascade Methodologies for Indole-3-Carboxylic Acid

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. A chemoselective one-pot synthesis of indole–pyrrole (B145914) hybrids has been developed through the formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes, demonstrating the potential of cascade reactions for building complex indole-containing structures. nih.gov

While a specific one-pot cascade for this compound is not detailed in the provided sources, the principles can be applied. For instance, a palladium-catalyzed domino process for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols in water has been reported. mdpi.com This process involves a C-H activation/benzylation cascade at the C3-position. mdpi.com Such cascade strategies could potentially be adapted to first construct the indole ring and then install the required functional groups in a single pot.

Microwave-Assisted Synthetic Protocols for Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, offering significant reductions in reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. This technology has been successfully applied to numerous classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

The acylation of indole, a key step for introducing the acetyl group, can be efficiently performed under microwave irradiation. For example, the acylation of indole with acetic anhydride over a heterogeneous and recyclable H-ZSM-5 zeolite catalyst under microwave conditions yields 3-acetylindole. ijcrt.org This method is reported to be 65 to 80 times faster than conventional heating with an AlCl₃ catalyst. ijcrt.org The H-ZSM-5 catalyst showed stable activity over several cycles, with indole conversion remaining above 90% and selectivity for 3-acetylindole up to 95%. ijcrt.org

Microwave assistance is also highly effective for the synthesis of the indole core itself. An efficient procedure for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling of enamines was optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields. mdpi.com Similarly, a rapid synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives was achieved through a microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride. The reaction was completed in just one minute at 80 °C, yielding the products in 34-71% yield. reading.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Acylation of Indole

| Method | Catalyst | Reaction Time | Indole Conversion (%) | 3-Acetylindole Selectivity (%) | Reference |

| Microwave | H-ZSM-5 | Minutes | 100 | 95 | ijcrt.org |

| Conventional | AlCl₃ | Hours | - | - | ijcrt.org |

Electrocatalytic Dehydrogenative Annulation Approaches

Electrosynthesis is emerging as a sustainable and efficient alternative to conventional synthetic methods, often avoiding the need for external chemical oxidants. nih.gov Electrocatalytic intramolecular dehydrogenative annulation provides a modern route to the indole scaffold.

One such method involves the dehydrogenative cyclization of 2-vinylanilides. nih.gov This process can be mediated by an organic redox catalyst and does not require any stoichiometric chemical oxidant, offering a green and efficient pathway to 3-substituted and 2,3-disubstituted indoles. nih.gov

Another approach is the dearomative [4+2] annulation between different indole derivatives, which can be achieved through an electrochemical pathway. nih.gov This method provides a regio- and stereoselective route to highly functionalized fused-ring systems under oxidant- and metal-free conditions. nih.gov Mechanistic studies suggest that these reactions can proceed through the coupling of radical cations and N-centered radicals generated in situ via electrooxidation. nih.gov These electrocatalytic methods represent a powerful strategy for constructing the indole core with high atom economy and environmental compatibility. researchgate.net

Strategic Incorporation and Modification of the Acetyl Group at the C5-Position

The introduction of an acetyl group at the C5 position of the indole nucleus is a key synthetic challenge due to the inherent reactivity of the indole ring. The C3 position is typically the most nucleophilic and prone to electrophilic substitution, followed by the C2 and C1 (nitrogen) positions. Therefore, strategic approaches are required to achieve regioselective C5-functionalization.

Regioselective Acetylation Strategies on Indole Scaffolds

Directing an acetyl group specifically to the C5 position of a pre-formed indole scaffold necessitates overcoming the natural reactivity preferences of the ring system. While functionalization of the pyrrole nucleus is common, modifying the benzenoid part of the indole is less straightforward. nih.gov

One of the primary methods for introducing acyl groups to aromatic rings is the Friedel-Crafts acylation . However, applying this reaction to a simple indole generally leads to substitution at the more reactive C3 position. To achieve C5 acetylation, the more reactive positions (N1 and C3) must be blocked. For instance, using an N-protected indole with a substituent at C3 can direct the acylation to the benzene ring. The electronic properties of existing substituents on the benzene ring also influence the position of further substitution.

Recent advances in C-H functionalization have provided new avenues for regioselective modifications. nih.govresearchgate.net Methodologies using transition metal catalysts, such as copper, can facilitate direct C-H alkylation at the C5 position, particularly in indoles that have a carbonyl-containing directing group at the C3 position. nih.gov While this demonstrates C5-H bond activation, specific application to acetylation requires the use of an appropriate acetyl-group donor. Another strategy involves direct C5-H iodination under mild, metal-free conditions, which installs a versatile handle for subsequent transformations. rsc.org The resulting 5-iodoindole can then undergo metal-catalyzed cross-coupling reactions to introduce the acetyl group.

| Strategy | Description | Key Considerations |

| Directed Friedel-Crafts Acylation | The N1 and C3 positions of the indole are protected or substituted to prevent reaction at these sites, thereby directing the electrophilic acylation to the benzenoid ring, including the C5 position. | Requires multi-step synthesis for protection and deprotection. Regioselectivity between C4, C5, C6, and C7 depends on existing substituents and reaction conditions. |

| Directed C-H Functionalization | A directing group, often at the C3 position, is used to guide a transition metal catalyst to activate the C-H bond at the C5 position for subsequent functionalization. nih.gov | The choice of catalyst and directing group is crucial for achieving high regioselectivity. nih.gov |

| Halogenation-Cross-Coupling Sequence | The indole is first regioselectively halogenated (e.g., iodinated) at the C5 position. The resulting 5-haloindole is then subjected to a transition metal-catalyzed cross-coupling reaction with an acetylating agent. rsc.org | This is a two-step process but offers a reliable and versatile route to C5-functionalized indoles. rsc.org |

Precursor-Based Synthesis and Post-Cyclization Functionalization for 5-Acetylation

An alternative to functionalizing the indole ring directly is to construct the ring from a precursor that already contains the desired acetyl group. This approach embeds the C5-substituent from the start, avoiding issues with regioselectivity on the indole heterocycle.

A common strategy involves using a substituted aniline in a classical indole synthesis. For example, a Fischer indole synthesis starting with the phenylhydrazone derived from 4-aminoacetophenone would yield an indole with the acetyl group at the C5 position. Similarly, other indole syntheses like the Reissert, Bartoli, or Madelung methods can be adapted by choosing an appropriately substituted precursor that contains an acetyl group destined for the C5 position of the final product.

Post-cyclization functionalization involves modifying a substituent already present at the C5 position. A notable example is the synthesis of 5-acetylindole from indole-5-carboxylic acid . In this method, indole-5-carboxylic acid is treated with an organometallic reagent, such as two or more equivalents of methyllithium, to convert the carboxylic acid into a methyl ketone (the acetyl group). chemicalbook.com

Biosynthetic Pathways of Indole-3-Carboxylic Acids in Biological Systems

In various biological systems, including plants and microorganisms, indole-3-carboxylic acid (ICOOH) and its derivatives are synthesized as secondary metabolites. nih.govresearchgate.net These pathways predominantly originate from the amino acid L-tryptophan.

Tryptophan-Dependent Routes and Enzymatic Intermediates

The biosynthesis of indole-3-carboxylic acid is part of a network of pathways that produce various indolic compounds, such as the prominent plant hormone indole-3-acetic acid (IAA). nih.govmdpi.com In the plant Arabidopsis thaliana, ICOOH is synthesized from tryptophan through a pathway involving key intermediates like indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN) . nih.govresearchgate.netnih.gov

The primary tryptophan-dependent pathways for indolic compounds are named after their main intermediates:

Indole-3-acetamide (IAM) pathway : Tryptophan is converted to IAM, which is then hydrolyzed to IAA. nih.govnih.gov

Indole-3-pyruvate (IPyA) pathway : Tryptophan is converted to IPyA, which is a central intermediate leading to IAA. mdpi.compnas.org

Tryptamine (B22526) (TAM) pathway : Tryptophan is decarboxylated to tryptamine, which is then converted to IAA. nih.gov

Indole-3-acetonitrile (IAN) pathway : This route is particularly relevant for ICOOH synthesis. Tryptophan is first converted to IAOx, which is then dehydrated to form IAN. mdpi.comnih.gov This intermediate can then be further metabolized to produce both ICOOH and its precursor, indole-3-carbaldehyde (ICHO) . nih.govresearchgate.net

| Pathway Intermediate | Abbreviation | Role in ICOOH Biosynthesis |

| L-Tryptophan | Trp | The primary precursor for all major indole compound biosynthesis pathways. nih.gov |

| Indole-3-acetaldoxime | IAOx | An early intermediate formed from tryptophan, shared with other defense-related metabolite pathways. nih.gov |

| Indole-3-acetonitrile | IAN | Formed from IAOx, it is a key branching point intermediate that can be converted to ICHO and ICOOH. nih.govresearchgate.net |

| Indole-3-carbaldehyde | ICHO | An immediate precursor to ICOOH, formed from IAN and subsequently oxidized. nih.govresearchgate.net |

Role of Specific Enzymes (e.g., Cytochrome P450, Aldehyde Oxidase) in Indole Carboxylic Acid Formation

The enzymatic conversions along the biosynthetic pathway of indole-3-carboxylic acid are catalyzed by specific classes of enzymes. Cytochrome P450 monooxygenases and aldehyde oxidases are crucial for the final steps of ICOOH formation in plants like Arabidopsis. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes : The conversion of tryptophan to indole-3-acetaldoxime (IAOx) is catalyzed by CYP79B2 and CYP79B3. nih.gov Further down the pathway, a specific cytochrome P450, CYP71B6 , has been shown to efficiently convert indole-3-acetonitrile (IAN) into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.govresearchgate.net CYPs are a large family of enzymes involved in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.com

Aldehyde Oxidase (AAO) : Aldehyde oxidases are molybdenum-containing enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.govwuxiapptec.com In Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) plays a definitive role in oxidizing indole-3-carbaldehyde (ICHO) to form the final product, indole-3-carboxylic acid (ICOOH). nih.govresearchgate.netnih.gov This function is observed in both normal and stress-induced conditions.

| Enzyme | Class | Function in ICOOH Biosynthesis |

| CYP79B2/CYP79B3 | Cytochrome P450 | Catalyze the initial conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). nih.gov |

| CYP71B6 | Cytochrome P450 | Converts indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net |

| AAO1 | Aldehyde Oxidase | Catalyzes the final oxidation step of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govnih.gov |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 5 Acetyl 1h Indole 3 Carboxylic Acid and Analogues

Methodologies for Molecular Structure Elucidation

A suite of spectroscopic techniques is employed to determine the intricate structural details of 5-acetyl-1H-indole-3-carboxylic acid. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of indole (B1671886) derivatives, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, in the related compound indole-3-carboxylic acid, the proton signals appear at specific ppm values, which helps in assigning them to the indole ring and the carboxylic acid group. nih.gov The presence of the acetyl group at the C5 position in this compound would introduce a characteristic singlet for the methyl protons, typically found in the upfield region of the spectrum. The aromatic protons on the indole ring would exhibit complex splitting patterns due to spin-spin coupling, providing further structural confirmation.

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of the carbonyl carbons in the acetyl and carboxylic acid groups would be observed at the downfield end of the spectrum, while the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbon of the acetyl methyl group would appear at characteristic chemical shifts.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH Proton | ~11-12 | - |

| Aromatic Protons | ~7-8.5 | ~110-140 |

| Acetyl Protons (CH₃) | ~2.5 | ~25 |

| Carboxylic Acid Proton | ~12-13 | - |

| Carbonyl Carbon (C=O, Acetyl) | - | ~195-205 |

| Carbonyl Carbon (C=O, Carboxylic Acid) | - | ~165-175 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer, while the N-H stretching of the indole ring would appear around 3300-3500 cm⁻¹. nih.gov Sharp, intense peaks corresponding to the C=O stretching of the acetyl and carboxylic acid groups would be observed in the range of 1650-1750 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of indole-3-carboxylic acid has been reported, and similar characteristic peaks would be expected for the 5-acetyl derivative. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Indole | N-H Stretch | 3300-3500 |

| Acetyl Group | C=O Stretch | ~1680 |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indole derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic indole ring system. For a related compound, a UV-visible spectroscopic method was developed with a λmax at 225 nm. researchgate.net The introduction of an acetyl group at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its chemical structure through fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight of 203.19 g/mol . nih.gov Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (-COOH) and the acetyl group (-COCH₃).

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. rsc.orgrsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing unambiguous identification.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. unicamp.brnih.govmdpi.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netunicamp.br DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, which can be compared with experimental data from SC-XRD.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra.

Analyze molecular orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Investigate intermolecular interactions: Molecular modeling can be used to study the hydrogen bonding and other non-covalent interactions that govern the packing of molecules in the solid state.

For indole derivatives, computational studies have been performed to investigate their geometries, electronic properties, and interactions. researchgate.netunicamp.br Similar computational approaches would be invaluable for a thorough characterization of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov For this compound, DFT methods have been instrumental in exploring its conformational landscape, vibrational spectra, and electronic properties.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For molecules with rotatable bonds, such as the carboxylic acid and acetyl groups in this compound, a potential energy surface (PES) scan is often performed to identify the global minimum energy conformer. researchgate.net This process involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the conformational space.

Studies on related indole derivatives, such as indole-3-carboxaldehyde, have utilized DFT with the B3LYP functional and a 6-31G basis set to predict the most stable optimized conformer. researchgate.net Similar approaches for this compound would reveal the preferred orientation of the acetyl and carboxylic acid groups relative to the indole ring. The planarity of the indole ring system is a key feature, though the substituent groups may be slightly twisted out of this plane. For instance, in 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group is slightly twisted from the indole-ring plane with a dihedral angle of 7.39 (10)°. nih.gov

The optimized geometrical parameters, including bond lengths and angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data from X-ray crystallography where available, offering a measure of the accuracy of the computational method.

Table 1: Selected Optimized Geometrical Parameters for a Representative Indole-3-Carboxylic Acid Analogue This table is illustrative and based on typical values for similar structures. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C2-C3 | ~1.38 Å |

| C3-C11 (Carboxyl C) | ~1.48 Å | |

| C5-C12 (Acetyl C) | ~1.50 Å | |

| C11=O13 | ~1.22 Å | |

| C12=O15 | ~1.24 Å | |

| Bond Angle | C2-C3-C11 | ~128° |

| C4-C5-C12 | ~121° | |

| O13-C11-O14 | ~123° |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectra. uni-rostock.de For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. uni-rostock.de

Calculations for indole derivatives typically show characteristic vibrational frequencies for the N-H, C=O, and C-H stretching modes. nih.gov For this compound, the C=O stretching vibrations of the carboxylic acid and acetyl groups are of particular interest. The carboxylic acid C=O stretch is typically observed in the range of 1690–1750 cm⁻¹. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. nih.gov

The assignment of each calculated frequency to a specific vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This analysis quantifies the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups in an Indole Carboxylic Acid Derivative This table is a representative example. Precise assignments for this compound would require specific experimental and computational data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) |

| N-H Stretch | ~3500 | ~3360 | ~3350 | ν(N-H) (98) |

| C-H Stretch (Aromatic) | ~3100 | ~2976 | ~2980 | ν(C-H) (95) |

| C=O Stretch (Carboxylic) | ~1750 | ~1680 | ~1685 | ν(C=O) (85) |

| C=O Stretch (Acetyl) | ~1710 | ~1641 | ~1645 | ν(C=O) (88) |

| C-N Stretch | ~1350 | ~1296 | ~1300 | ν(C-N) (50), δ(C-H) (30) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the acetyl and carboxylic acid groups, which are electron-withdrawing. This distribution influences the molecule's reactivity and its interactions with other species. DFT calculations provide a quantitative measure of these orbital energies and the resulting energy gap. Studies on similar indole systems have shown that substitutions on the indole ring can significantly affect the HOMO-LUMO gap. arxiv.org

Table 3: Frontier Molecular Orbital Energies and Related Parameters Illustrative data based on typical DFT calculations for organic molecules.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

| Ionization Potential (I ≈ -E_HOMO) | 6.2 |

| Electron Affinity (A ≈ -E_LUMO) | 2.0 |

The distribution of electron density within a molecule is crucial for understanding its polarity, reactivity, and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. researchgate.netperiodicodimineralogia.it

NBO analysis provides a picture of the localized bonds and lone pairs within the molecule. It calculates the natural atomic charges, which give a more chemically intuitive representation of charge distribution than other methods like Mulliken population analysis. researchgate.net For this compound, the oxygen atoms of the acetyl and carboxyl groups and the nitrogen atom of the indole ring are expected to carry significant negative charges, while the carbonyl carbon atoms and the hydrogen attached to the nitrogen will be positively charged. researchgate.net

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a visual representation of electron pairing and localization in a molecule. jussieu.frresearchgate.net These methods are used to identify core electrons, covalent bonds, and lone pairs, offering a detailed picture of the chemical bonding. researchgate.netjussieu.fr

ELF values range from 0 to 1. Regions with high ELF values (close to 1) correspond to areas where there is a high probability of finding a localized electron pair, such as in covalent bonds and lone pairs. researchgate.net Conversely, regions with low ELF values indicate areas of low electron localization, typically found between atomic shells. researchgate.net LOL provides a similar but often more distinct picture of bonding regions. epfl.ch

For this compound, ELF and LOL analyses would clearly delineate the σ-framework of the molecule, the π-system of the indole ring, and the lone pairs on the oxygen and nitrogen atoms. These visualizations are valuable for understanding the nature of the chemical bonds and the distribution of electron density within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface and Fukui Function Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic attack. semanticscholar.org Regions of positive potential might be found around the N-H and O-H protons, indicating their susceptibility to deprotonation or interaction with nucleophiles.

Fukui functions are another set of reactivity descriptors derived from DFT that identify the most reactive sites in a molecule. semanticscholar.org They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to pinpoint the specific atoms that are most likely to participate in electrophilic or nucleophilic reactions, thus complementing the information provided by the MEP surface. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For indole derivatives, including analogues of this compound, QSAR is a powerful tool for rational drug design and lead optimization.

Research on various indole analogues has successfully utilized QSAR to build predictive models for different biological activities. For instance, a study on 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa developed highly predictive 3D-QSAR models. nih.gov These models, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), identified crucial steric, electrostatic, and hydrophobic interactions that govern the inhibitory potency. nih.gov The resulting models showed good correlation coefficients, indicating a strong relationship between the calculated descriptors and the observed biological activity. nih.gov

In another study, 2D-QSAR models were developed for novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives to predict their nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. acs.org The established model demonstrated robust predictive power, with a high correlation coefficient for the training set and strong validation metrics. acs.org This indicates that the model can reliably forecast the nematicidal potential of new compounds in this class, guiding further synthesis and structural modification. acs.org Similarly, QSAR analyses have been performed on 2,3-diaryl indoles as selective COX-2 inhibitors, providing insights into the role of different substituents on the indole core in determining their inhibitory activity. tandfonline.com These studies often reveal that descriptors related to molecular size, flexibility, energy, and polarity significantly influence the biological activity of indole derivatives. niscpr.res.in

The general approach involves generating molecular descriptors for a series of compounds and then using statistical methods to build a mathematical equation linking these descriptors to their activity. The robustness and predictive capability of these models are rigorously assessed using internal and external validation techniques. nih.govacs.org

Table 1: Example of a 2D-QSAR Model for Nematicidal Indole Derivatives acs.org This table illustrates the statistical quality of a QSAR model developed for a series of indole analogues, demonstrating its predictive capability.

| Parameter | Value |

| Correlation Coefficient (R²_training set) | 0.791 |

| Leave-One-Out Cross-Validation (Q²_LOO) | 0.701 |

| 7-Fold Cross-Validation (Q²_7-fold) | 0.715 |

| External Cross-Validation (Q²_ext) | 0.774 |

| Root-Mean-Square Error for Test Set (RMSE_test set) | 3.412 |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. walisongo.ac.id This method is instrumental in understanding the molecular basis of a ligand's biological activity by elucidating its binding mode and interactions within the active site of a target protein. For this compound and its analogues, docking studies provide critical insights into their potential mechanisms of action against various biological targets.

Docking studies on indole derivatives have been widely reported across different therapeutic areas. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized and docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding interactions. researchgate.net In other research, newly synthesized indole derivatives were docked against microbial enzymes such as UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase to explore their potential as antimicrobial agents. nih.gov These simulations revealed key hydrogen bonds and pi-stacking interactions between the indole moiety and amino acid residues in the enzyme's active site, with some compounds showing lower binding energies than standard drugs. nih.gov

Similarly, docking simulations of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were performed to identify probable bacterial and fungal molecular targets. mdpi.com The results from these studies help rationalize the observed biological activities and guide the design of more potent inhibitors. For instance, the docking of 3-amidinobenzyl-1H-indole-2-carboxamides into the factor Xa binding site was validated by X-ray crystal structures, confirming the predicted binding modes and rationalizing the requirements for selective inhibition. nih.gov The process typically involves preparing the 3D structures of both the ligand and the receptor, performing the docking calculation using software like AutoDock or PyRx, and analyzing the resulting poses and interaction energies. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Indole Analogues nih.gov This table summarizes the binding affinities of a synthesized indole analogue against two different microbial enzyme targets, compared to a standard drug.

| Compound/Drug | Target Enzyme | Binding Energy (kcal/mol) |

| Compound 9 | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 |

| Ampicillin | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -8.0 |

| Compound 9 | Human lanosterol 14α-demethylase | -8.5 |

| Ampicillin | Human lanosterol 14α-demethylase | -8.1 |

*Compound 9: (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. rsc.org It is particularly valuable for predicting and interpreting UV-visible absorption spectra, providing information about electronic transitions and the nature of chromophores. nih.govresearchgate.net For this compound, the indole ring acts as the primary chromophore, and its electronic properties are modulated by the acetyl and carboxylic acid substituents.

TD-DFT studies on the parent indole molecule have been extensively performed to understand its complex photophysics, which is characterized by two close-lying singlet excited states, Lₐ and Lₑ. nih.gov The substitution on the indole ring significantly affects the energies of these states and, consequently, the absorption spectrum. nih.govresearcher.life For example, electron-donating groups tend to cause a bathochromic (red) shift in the absorption wavelength of the Lₐ state. nih.gov The absorption wavelength for indole derivatives has been observed to increase in the order of indole < tryptophan < serotonin (B10506) < melatonin, demonstrating the influence of substituents. nih.gov

Computational studies combining TD-DFT with a quantum mechanics/molecular mechanics (QM/MM) approach have been used to simulate the excited-state dynamics of indole in solvent environments like water. aip.orgscispace.com These simulations show that the solvent can open new relaxation channels, such as electron transfer to the solvent, which can influence the fluorescence quantum yield. aip.org TD-DFT calculations can determine vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the transitions (e.g., HOMO to LUMO). researchgate.net This information is crucial for understanding the color-structure relationship in indole-based dyes and for designing molecules with specific photophysical properties. researchgate.net The performance of TD-DFT is often evaluated against experimental data or higher-level ab initio results to ensure accuracy. nih.gov

Table 3: Calculated Electronic Excitation Properties for Indole This table presents theoretical data for the two lowest-lying singlet excited states of the parent indole chromophore, which form the basis for understanding the electronic spectra of its derivatives.

| Excited State | Transition Character | Excitation Energy (eV) | Oscillator Strength (f) |

| S₁ (Lₑ) | π → π | ~4.3-4.5 | ~0.10 |

| S₂ (Lₐ) | π → π | ~4.6-4.9 | ~0.25 |

(Note: The exact values can vary depending on the specific functional, basis set, and computational model used in the TD-DFT calculation. The data represents typical values found in the literature for indole in the gas phase or non-polar solvents.)

Structure Activity Relationship Sar and Derivatization Strategies for 5 Acetyl 1h Indole 3 Carboxylic Acid Analogues

Systematic Modification of the 5-acetyl-1H-indole-3-carboxylic acid Scaffold

Systematic modification of the indole (B1671886) ring and its substituents is a fundamental strategy to fine-tune the molecule's characteristics.

The nature and placement of substituents on the indole scaffold profoundly affect both its chemical reactivity and its potential for biological activity. The reactivity of carboxylic acid derivatives is generally influenced by the electronic properties of the acyl substituent; electron-withdrawing groups tend to increase the electrophilicity and reactivity of the carbonyl carbon. ucalgary.ca

In the context of the indole ring itself, the substituent at the N-1 position is particularly influential. For instance, in palladium-catalyzed C-H functionalization reactions with iodoarenes, the presence of an unprotected N-H on 3-acetylindoles can lead to an unusual migration of the acetyl group from the C3 to the C2 position following arylation at the C4 position. nih.govacs.org In contrast, when the indole nitrogen is protected with a group such as a benzyl (B1604629) or methyl group, this migration is prevented, and the reaction yields the C4-arylated product exclusively. nih.govacs.org This highlights the critical role of the N-1 substituent in directing the outcome of chemical transformations. Studies on these N-protected 3-acetylindoles showed that the electronic nature of substituents on the aryl iodide partner did not have a significant effect on the reaction's progress. nih.govacs.org

While direct SAR studies on this compound are limited in the reviewed literature, analogous indole systems provide valuable insights. For example, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to enhance potency for the CB1 receptor. nih.gov This suggests that substitution at the C5 position of the indole ring, where the acetyl group resides in the title compound, is a critical determinant for biological interactions.

Table 1: Influence of Substituents on Indole Scaffolds

| Position | Substituent | Observation | Reference |

|---|---|---|---|

| N-1 | Unprotected (-H) | Allows for migration of C3-acetyl group during C4-arylation. | nih.govacs.org |

| N-1 | Protected (-CH₃, -Benzyl) | Prevents acetyl group migration; allows for controlled C4-arylation. | nih.govacs.orgmdpi.com |

| C-5 | -Cl, -F | Enhanced biological potency in an analogous indole-2-carboxamide series. | nih.gov |

Positional isomerism, the variation of substituent placement on the aromatic scaffold, is a cornerstone of medicinal chemistry for modulating biological activity. Specific comparative studies analyzing the isomers of this compound were not extensively detailed in the surveyed literature. However, the reactivity of the indole core is highly dependent on the position. For example, with a directing group at the C3-position (such as an acetyl or carboxylate), palladium-catalyzed arylation is directed to the C4-position, demonstrating the distinct reactivity of different sites on the indole ring. nih.govacs.org

Furthermore, studies on related indole structures underscore the importance of substituent positioning. In the investigation of 1H-indole-2-carboxamides as CB1 allosteric modulators, it was found that substitution at the C5 position was a key factor for activity. nih.gov This implies that moving the acetyl group from the C5 position to other locations, such as C4, C6, or C7, would likely result in significant changes to the molecule's biological profile.

Chemical Derivatization of this compound

Targeted chemical derivatization of the existing functional groups—the carboxylic acid, the indole nitrogen, and the acetyl side chain—is a primary means of generating analogues with diverse properties.

The carboxylic acid at the C-3 position is a prime handle for derivatization through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. youtube.com A simple procedure using an acetyl chloride/alcohol reagent has also been shown to be effective for the esterification of various carboxylic acids. nih.gov The resulting esters, such as ethyl 1H-indole-3-carboxylate, often serve as key intermediates for further modifications, including functionalization at the N-1 position. nih.govbeilstein-journals.org

Amidation: The synthesis of amides from the C-3 carboxylic acid can generate compounds with significant biological activity. organic-chemistry.org A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as potent and selective 5-HT2C receptor antagonists. nih.gov One of the most potent compounds in this series was 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide, demonstrating that complex amide derivatives can lead to high-affinity ligands. nih.gov Efficient coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, can facilitate the amidation of carboxylic acids with a wide range of amines under mild conditions. lookchemmall.com

Table 2: Examples of C-3 Carboxylic Acid Derivatization

| Derivative Type | Example Compound | Synthetic Approach | Reference |

|---|---|---|---|

| Ester | Ethyl 1-acetyl-1H-indole-3-carboxylate | Acetylation of ethyl 1H-indole-3-carboxylate. | nih.gov |

| Amide | 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | Amide coupling between the indole-3-carboxylic acid and the corresponding amine. | nih.gov |

The nitrogen at the N-1 position of the indole ring is a key site for functionalization. The presence of an electron-withdrawing group at the C-3 position, such as a carboxylic acid or ester, increases the acidity of the N-H proton, making it more susceptible to deprotonation and subsequent reaction. nih.govresearchgate.net

N-acylation is a common modification. For example, ethyl 1H-indole-3-carboxylate can be readily acetylated at the N-1 position to yield ethyl 1-acetyl-1H-indole-3-carboxylate. nih.govresearchgate.net N-alkylation is also widely reported, with various alkyl and benzyl groups being introduced. Syntheses of indole-3-carboxylic esters with N-benzyl, N-methyl, and N-phenethyl groups have been described. mdpi.com As noted previously, this N-1 functionalization has significant consequences for the reactivity of the indole core, preventing the rearrangement of other substituents during certain reactions. nih.govacs.org

Table 3: Examples of N-1 Functionalization

| Reagent/Condition | N-1 Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| Acetic Anhydride/Pyridine | Acetyl | N-acetyl-1H-indole-3-carboxylate | nih.govresearchgate.net |

| Benzyl Bromide | Benzyl | N-benzyl-1H-indole-3-carboxylate | mdpi.com |

| Prenyl Bromide | Prenyl | N-prenylated indole-3-carbaldehyde | researchgate.net |

Beyond the primary functional groups, modifications to the acetyl side chain and the introduction of linkers represent advanced strategies for creating novel analogues. While direct modification of the 5-acetyl group was not a primary focus of the reviewed literature, related strategies provide a blueprint for such efforts. For instance, in a series of indole-3-acetic acid derivatives, α-substitution of the side chain was performed to create new compounds. frontiersin.org

The concept of "linker chemistry" is evident in the design of complex, biologically active molecules. In the case of the 5-HT2C antagonists, the 6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl moiety acts as a sophisticated linker, connecting the indole-3-carboxamide pharmacophore to a distal substituted ring, which is crucial for achieving high affinity and selectivity. nih.gov Similarly, the synthesis of diindolylmethane compounds through the reaction of indoles with aldehydes represents a strategy where the aldehyde-derived carbon acts as a simple linker to join two indole units. frontiersin.org These approaches demonstrate how the core scaffold can be strategically elaborated with linkers to target specific biological interactions or to create molecules with new functionalities.

Molecular Hybridization Strategies Incorporating this compound

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophores—distinct molecular entities with known biological activities—to create a single hybrid molecule. This approach aims to develop new chemical entities with potentially enhanced affinity and efficacy, novel mechanisms of action, or an improved pharmacological profile compared to the parent molecules. While specific studies detailing the molecular hybridization of this compound are not extensively documented in the reviewed literature, the broader class of indole carboxylic acids serves as a versatile template for this design strategy. The principles can be extrapolated to understand how the this compound scaffold could be utilized.

Researchers have successfully applied hybridization to various indole carboxylic acid cores to target a range of diseases. For instance, a strategy of bioisosteric replacement and hybridization was employed to design and synthesize a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. rsc.orgnih.gov In this work, the indole moiety and an isoxazole-3-carboxylic acid fragment were combined. The resulting hybrids demonstrated significantly improved inhibitory activity against XO compared to the standard drug allopurinol. rsc.orgnih.gov

Another example involves the synthesis of aldehyde-heterocyclic hybrids by combining indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) with various aldehyde-containing pharmacophores to create hydrazone derivatives. researchgate.net These hybrids were investigated as multifunctional neuroprotective agents, exhibiting potent antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which are key targets in the therapy of neurodegenerative disorders. researchgate.net

Furthermore, peptide-heterocycle hybrids have been developed by conjugating indole-3-carboxylic acid with dipeptide motifs. rsc.org This approach yielded a library of compounds with potential antimicrobial activities, with molecular docking studies suggesting that these hybrids could effectively interact with bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase. rsc.org

These examples underscore the value of the indole carboxylic acid scaffold in molecular hybridization. The 5-acetyl group and the 3-carboxylic acid group on the target molecule, this compound, offer reactive handles for chemical modification, allowing for its conjugation with other pharmacologically active fragments to generate novel hybrid compounds with tailored biological activities.

Table 1: Examples of Molecular Hybridization Strategies with Indole Carboxylic Acid Analogues

| Base Scaffold | Hybridized Pharmacophore | Resulting Hybrid Class | Targeted Activity |

|---|---|---|---|

| 5-(1H-indol-5-yl) | Isoxazole-3-carboxylic acid | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase Inhibition rsc.orgnih.gov |

| Indole-3-propionic acid | Aldehyde-heterocycles | Hydrazone derivatives | Neuroprotection, MAO-B Inhibition researchgate.net |

| 5-Methoxy-indole carboxylic acid | Aldehyde-heterocycles | Hydrazone derivatives | Neuroprotection, MAO-B Inhibition researchgate.net |

Utility of Indole Carboxylic Acid as a Privileged Scaffold for Diversity-Oriented Synthesis (DOS)

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsr.infonih.gov This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus serving as a rich source for the development of novel therapeutic agents. ijpsr.info The indole-3-carboxylic acid motif, a key structural component of the subject compound, is an exemplary privileged scaffold, frequently employed in diversity-oriented synthesis (DOS). rsc.orgnih.gov DOS aims to generate collections of structurally diverse small molecules, which can then be screened to identify compounds with novel biological functions. rsc.orgnih.gov

The utility of the indole carboxylic acid scaffold in DOS stems from its rigid, yet modifiable, structure. The indole ring system itself is present in numerous natural products and pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. ijpsr.info The carboxylic acid group at the C3-position, along with other positions on the bicyclic ring, provides convenient points for chemical modification, allowing for the systematic introduction of structural diversity.

An efficient, diversity-oriented synthesis was developed to convert tosyl-protected tryptamine (B22526) into three distinct classes of indole-fused scaffolds: indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2'-bis(indolyl)methanes. rsc.org This was achieved by controllably adjusting reaction conditions, demonstrating how a single indole-containing starting material can give rise to a variety of complex and privileged skeletons, thereby accelerating the drug discovery process. rsc.org

The indole-3-carboxylic acid framework has been the starting point for the synthesis of numerous compound libraries targeting a wide array of biological targets. For example:

Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating activity superior to the established drug losartan (B1675146) in preclinical models. nih.govebi.ac.ukmedchemexpress.com

Anti-cancer Agents: Based on the indole-3-carboxylic acid skeleton, dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 have been developed, showing promise as potential cancer therapeutics. nih.gov

HIV-1 Integrase Inhibitors: The related indole-2-carboxylic acid scaffold was identified as a potent inhibitor of HIV-1 integrase, and subsequent optimization led to derivatives with significantly enhanced activity. rsc.orgnih.gov

The inherent chemical reactivity of the indole ring and its carboxylic acid substituent makes it an ideal substrate for building molecular diversity. The carbonyl group of 1H-indole-3-carboxaldehyde, a close relative of the carboxylic acid, readily undergoes C-C and C-N coupling reactions, serving as a precursor for a wide range of heterocyclic derivatives with demonstrated biological activities. researchgate.netresearchgate.net This versatility confirms the status of the indole carboxylic acid core as a powerful tool for generating novel chemical matter in the quest for new medicines.

Table 2: Examples of Diverse Biological Targets for Indole Carboxylic Acid Derivatives

| Indole Carboxylic Acid Scaffold | Derivative Class | Biological Target/Activity |

|---|---|---|

| Indole-3-carboxylic acid | Biphenyl-substituted indoles | Angiotensin II Receptor 1 (Antihypertensive) nih.gov |

| Indole-3-carboxylic acid | Rhodanine-based derivatives | Bcl-2/Mcl-1 (Anti-cancer) nih.gov |

| Indole-2-carboxylic acid | C6-halogenated benzene (B151609) derivatives | HIV-1 Integrase (Antiviral) rsc.org |

| Indole-3-carboxylic acid | Dipeptide conjugates | DNA Gyrase / Lanosterol (B1674476) demethylase (Antimicrobial) rsc.org |

Mechanistic Research on Biological Activity of 5 Acetyl 1h Indole 3 Carboxylic Acid and Its Mechanistically Relevant Analogues

Investigations into Molecular Targets and Pathways (In vitro/Ex vivo Studies)

Research into the biological effects of 5-acetyl-1H-indole-3-carboxylic acid and its analogues has primarily centered on their interactions with various enzymes and receptor-mediated signaling pathways. These studies, conducted in controlled laboratory settings, provide foundational knowledge about the potential molecular mechanisms underlying their activities.

Enzyme Inhibition Mechanism Studies

The indole (B1671886) scaffold is a common feature in many enzyme inhibitors. Consequently, this compound and its analogues have been investigated for their potential to inhibit a range of enzymes implicated in various physiological and pathological processes.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases. Indole derivatives have been extensively studied as kinase inhibitors.

AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis, has been a target of interest for indole compounds. While direct studies on this compound are limited, novel indolic derivatives have been identified as modulators of AMPK. For instance, the indolic derivative IND6 has been shown to have an affinity for the AMPKα1β1γ1 isoform, which is the primary isoform in human endothelial cells. nih.gov This compound was found to promote the phosphorylation and activation of AMPK and its downstream targets. nih.gov Another study identified a 4-azaindole (B1209526) derivative, 16g, as a potent AMPK activator with single-digit nanomolar in vitro activity. nih.gov In cardiac muscle, AMPK activation, which can be stimulated by ischemia, leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. nih.gov

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed, can drive the growth of various cancers. acs.org Several indole-based compounds have been developed as EGFR inhibitors. acs.orgnih.gov For example, new 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase activity. nih.gov One of the most potent compounds from this series, compound 3a, was found to induce cell cycle arrest and apoptosis in cancer cells through its inhibition of EGFR. nih.gov Similarly, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were designed as EGFR inhibitors, with some compounds showing promising antiproliferative activity by suppressing the phosphorylation of EGFR. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov The indole scaffold is a key feature in many VEGFR-2 inhibitors. nih.gov A newly designed 1H-indole derivative demonstrated significant in vitro inhibitory potential against VEGFR-2 with an IC50 value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (35 nM). mdpi.com The binding mode of this compound involved a critical hydrogen bond between its indole nitrogen and the Cys917 residue in the hinge region of the VEGFR-2 active site. mdpi.com

| Compound/Analogue | Target Kinase | Activity/Potency (IC50) | Research Finding |

| Indolic Derivative IND6 | AMPKα1β1γ1 | 62.00 ± 2.77% inhibition at 30 µM | Binds to and modulates the primary AMPK isoform in endothelial cells. nih.gov |

| 4-azaindole derivative 16g | AMPK | Single-digit nM activity | Potent in vitro activator of AMPK. nih.gov |

| 5-bromoindole-2-carboxylic acid derivative 3a | EGFR | Not specified | Inhibits EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov |

| 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivative 7g | p-EGFR (Tyr1068) | Not specified | Inhibited cell growth by suppressing the activity of EGFR, particularly the phosphorylated form. researchgate.net |

| New 1H-indole derivative (compound 7) | VEGFR-2 | 25 nM | Showed significant in vitro inhibitory activity, more potent than sorafenib. mdpi.com |

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a critical role in gene regulation by removing methyl groups from histones. Its aberrant expression has been linked to various cancers. bldpharm.com The indole scaffold has been explored for the development of LSD1 inhibitors. A novel indole-based LSD1-targeted agent, 7ae, was reported to have potent LSD1 inhibitory activity with an IC50 of 0.080 ± 0.002 μM. nih.gov This compound was shown to reduce the expression of PD-L1, thereby enhancing T-cell-mediated killing of gastric cancer cells. nih.gov Another study identified a new indole derivative, 9e, as an irreversible LSD1 inhibitor with an IC50 of 1.230 μM. geneseo.edu

| Analogue | Target Deacetylase | Activity/Potency (IC50) | Research Finding |

| Indole-based agent 7ae | LSD1 | 0.080 ± 0.002 μM | Potent inhibitor that enhances anti-tumor immune response. nih.gov |

| Indole derivative 9e | LSD1 | 1.230 μM | Characterized as an irreversible inhibitor of LSD1. geneseo.edu |

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibitors of tubulin polymerization are effective anticancer agents. The indole skeleton is a "privileged group" in the design of tubulin polymerization inhibitors. nih.gov Many indole-based derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov For instance, a series of indole-based 1,2,4-triazole (B32235) derivatives were synthesized, with compound 9p effectively inhibiting tubulin polymerization with an IC50 value of 8.3 μM. researchgate.net This compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis. researchgate.net Another study on indole-3-glyoxylamides found that while many derivatives were potent inhibitors of tubulin polymerization, the introduction of a carboxylic acid group abolished this cytotoxic activity. acs.org

| Analogue | Target | Activity/Potency (IC50) | Research Finding |

| Indole-based 1,2,4-triazole derivative 9p | Tubulin Polymerization | 8.3 μM | Effectively inhibited tubulin polymerization and arrested the cell cycle in the G2/M phase. researchgate.netnih.gov |

| Sulfur atom-spaced TMP derivative 1k | Tubulin Polymerization | 0.58 ± 0.06 µM | Showed potent inhibition of tubulin polymerization. nih.gov |

| Indole-based TMP analogue 6v | Tubulin Polymerization | Not specified | Binds to tubulin, demonstrating the utility of the indole scaffold. nih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Indole derivatives, such as indomethacin (B1671933), are well-known COX inhibitors. derpharmachemica.com A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov Compound S3 from this series was found to selectively inhibit COX-2 expression. nih.gov Docking studies revealed that this compound could bind to the COX-2 active site, forming hydrogen bonds with key residues like Tyr 355 and Arg 120. nih.gov

| Analogue | Target Enzyme | Research Finding |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative S3 | COX-2 | Selectively inhibited COX-2 expression and showed a binding mode similar to indomethacin in docking studies. nih.gov |

Receptor Binding and Downstream Signaling Pathway Modulation